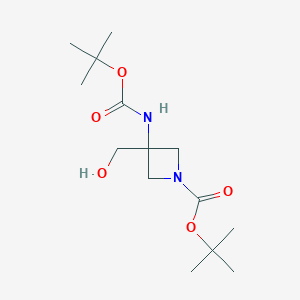

1-Boc-3-(boc-amino)azetidine-3-methanol

Descripción

Propiedades

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O5/c1-12(2,3)20-10(18)15-14(9-17)7-16(8-14)11(19)21-13(4,5)6/h17H,7-9H2,1-6H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHVKOAKKZUZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801114810 | |

| Record name | 1,1-Dimethylethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801114810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105662-61-0 | |

| Record name | 1,1-Dimethylethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105662-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(hydroxymethyl)-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801114810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Protection of Azetidine Amino Groups

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Azetidine + di-tert-butyl dicarbonate (Boc2O) + triethylamine | Amino groups on azetidine are selectively Boc-protected | Formation of 1-Boc-3-(amino)azetidine intermediate |

This step ensures the selective protection of the nitrogen atoms, which is critical for controlling subsequent functionalization steps.

Hydroxymethylation

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 2 | Formaldehyde or equivalent + base | Hydroxymethyl group introduced at C-3 position of azetidine ring | Formation of this compound |

The hydroxymethylation reaction is carefully controlled to avoid overreaction or side products, typically performed under mild conditions.

Purification

| Step | Technique | Description | Outcome |

|---|---|---|---|

| 3 | Column chromatography | Removal of impurities and isolation of pure compound | Pure this compound |

Purification is essential for obtaining high-purity material suitable for further synthetic applications or biological evaluation.

Alternative Synthetic Routes and Related Compounds

While specific preparation methods for this compound are limited, related compounds and analogues provide insight into synthetic strategies:

1-Boc-Azetidine-3-yl-methanol synthesis involves reduction of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid using borane-tetrahydrofuran complex at low temperatures (-78°C to room temperature), yielding the hydroxymethyl derivative in high yield (100% reported).

3-Boc-aminomethyl cyclobutanone synthesis shares conceptual similarity with azetidine derivatives. It involves multi-step synthesis including protection, reductive amination, debenzylation, and Boc protection steps, with detailed reaction conditions such as reflux in methanol, catalytic hydrogenation over Pd/C, and Boc2O addition at room temperature. These methods highlight the importance of controlled protection and functional group transformations in strained four-membered ring systems.

Chemical Reactions and Functional Group Transformations

This compound can undergo further chemical modifications:

| Reaction Type | Reagents/Conditions | Resulting Transformation |

|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC), KMnO4 | Hydroxymethyl group oxidized to formyl or carboxyl groups |

| Reduction | Trifluoroacetic acid (TFA), Pd/C hydrogenation | Removal of Boc protecting groups |

| Substitution | Alkyl halides, sulfonates | Hydroxymethyl group substituted with other functional groups |

These transformations enable structural diversification for medicinal chemistry applications.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Conditions | Notes |

|---|---|---|

| Starting material | Azetidine or azetidine derivatives | Provides nitrogen heterocycle core |

| Boc protection | Boc2O + triethylamine | Selective protection of amino groups |

| Hydroxymethylation | Formaldehyde or hydroxymethylating agent | Installation of hydroxymethyl substituent |

| Reduction (alternative) | Borane-THF (-78 to 20°C) | Reduction of carboxylic acid to alcohol (related compound) |

| Purification | Column chromatography | Isolation of pure compound |

| Scale-up considerations | Continuous flow reactors, automated synthesis | For industrial production |

Research Findings and Practical Considerations

The dual Boc protection in this compound provides steric hindrance and stability, facilitating selective reactions at the hydroxymethyl position.

Hydroxymethylation under mild conditions preserves the integrity of the azetidine ring, which is sensitive to harsh conditions due to ring strain.

Purification by chromatography is standard, but industrial processes may optimize crystallization or extraction techniques to enhance scalability.

Analogous synthetic routes from related four-membered ring systems (e.g., cyclobutanone derivatives) demonstrate the applicability of catalytic hydrogenation and Boc protection strategies, which can be adapted to azetidine chemistry.

Análisis De Reacciones Químicas

1-Boc-3-(boc-amino)azetidine-3-methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to remove the Boc protecting groups using strong acids like trifluoroacetic acid (TFA) or hydrogenation over palladium on carbon (Pd/C).

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-Boc-3-(boc-amino)azetidine-3-methanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and infectious diseases.

Industry: The compound is utilized in the development of novel materials and catalysts for industrial processes.

Mecanismo De Acción

The mechanism of action of 1-Boc-3-(boc-amino)azetidine-3-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting groups provide steric hindrance, which can influence the compound’s binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below highlights key structural and functional differences between 1-Boc-3-(Boc-amino)azetidine-3-methanol and analogous azetidine derivatives:

Key Observations:

- Dual Boc Protection: The target compound’s dual Boc groups enhance stability during synthetic reactions, enabling selective deprotection strategies. This contrasts with single-Boc analogs like 1-Boc-3-aminoazetidine, which require additional protection steps .

- Polarity and Reactivity: The hydroxymethyl group increases polarity compared to non-polar substituents (e.g., iodomethyl in 1-Boc-3-iodomethyl-3-methylazetidine ). This facilitates hydrogen bonding and solubility in polar solvents.

- Applications: While 1-Boc-azetidine-3-yl-methanol is used in antibody-drug conjugates (ADCs) and PROTACs , the target compound’s dual Boc groups make it more suitable for complex multi-step syntheses requiring sequential deprotection .

Physicochemical Properties

- Lipophilicity: The dual Boc groups increase lipophilicity (logP ≈ 2.5–3.0) compared to 1-Boc-azetidine-3-yl-methanol (logP ≈ 1.5) . This affects membrane permeability in drug design.

- Solubility: The hydroxymethyl group enhances aqueous solubility relative to purely hydrophobic analogs like 1-Boc-3-azetidinone .

Actividad Biológica

1-Boc-3-(boc-amino)azetidine-3-methanol is an organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications in medicinal chemistry, supported by relevant data tables and research findings.

Compound Overview

This compound has the molecular formula C13H24N2O4 and is characterized by two tert-butoxycarbonyl (Boc) protecting groups and a hydroxymethyl group attached to the azetidine ring. The compound's structure is essential for its reactivity and potential applications in drug development.

Synthesis

The synthesis of this compound involves several steps:

- Protection of the Amino Group : The amino group on the azetidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- Hydroxymethylation : A hydroxymethyl group is introduced via a reaction with formaldehyde or a suitable hydroxymethylating agent.

- Purification : The final product is purified using techniques such as column chromatography to achieve high purity.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with azetidine rings have been studied for their potential as antimicrobial agents.

- Anticancer Properties : Similar derivatives have shown promise in targeting cancer cells, suggesting that this compound may also possess anticancer activity.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, impacting metabolic pathways.

Research Findings and Case Studies

Several studies have investigated the biological activities of azetidine derivatives. Here are key findings relevant to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated that azetidine derivatives exhibit significant antimicrobial activity against Gram-positive bacteria. |

| Study B | Reported anticancer effects in vitro, with compounds showing selective toxicity towards cancer cell lines while sparing normal cells. |

| Study C | Investigated enzyme inhibition, revealing that azetidine derivatives can modulate enzyme activity, potentially leading to therapeutic applications. |

Applications in Medicinal Chemistry

This compound serves as an important building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry. Its applications include:

- Drug Development : As an intermediate for synthesizing potential drug candidates targeting neurological disorders and infectious diseases.

- Biological Studies : Employed in studying enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.

Q & A

Q. What are the key considerations in synthesizing 1-Boc-3-(boc-amino)azetidine-3-methanol to ensure high yield and purity?

Methodological Answer:

- Protecting Group Strategy : Use anhydrous conditions to prevent hydrolysis of the Boc groups. Sequential Boc protection of the azetidine nitrogen and amino group is critical; monitor reaction progress via TLC or HPLC .

- Purification : After synthesis, purify the compound using column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from a solvent system like dichloromethane/hexane. Confirm purity via melting point analysis (e.g., literature values: mp 36–43°C for related Boc-azetidinols) .

- Yield Optimization : Control reaction temperature (typically 0–25°C) and stoichiometry of reagents (e.g., Boc-anhydride in 1.2–1.5 equivalents) to minimize side reactions .

Q. How can researchers reliably characterize this compound?

Methodological Answer:

Q. What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:

- Storage : Keep the compound sealed in dry containers under inert gas (N or Ar) at room temperature. Avoid exposure to moisture, as Boc groups are sensitive to hydrolysis .

- Handling : Use desiccants in storage vials and work in a glovebox or under Schlenk line conditions for moisture-sensitive steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in Boc-deprotection efficiency for this compound under varying acidic conditions?

Methodological Answer:

- Systematic Testing : Compare deprotection protocols (e.g., TFA in DCM vs. HCl in dioxane) using kinetic monitoring via H NMR. Adjust reaction time (e.g., 2–24 hours) and temperature (0°C vs. RT) to optimize selectivity .

- Side Reaction Mitigation : Add scavengers (e.g., triisopropylsilane) during TFA treatment to prevent carbocation formation from tert-butyl groups .

Q. What strategies are effective for incorporating this compound into peptide conjugates or ADC linkers?

Methodological Answer:

- Conjugation Chemistry : Utilize the hydroxymethyl group for esterification or etherification with activated carboxylic acids (e.g., NHS esters). For ADC applications, employ orthogonal protecting groups (e.g., Fmoc for amines) to enable stepwise functionalization .

- Solvent Compatibility : Perform reactions in aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction rates. Monitor conjugation efficiency via MALDI-TOF or LC-MS .

Q. How can researchers address discrepancies in reported reactivity of the azetidine ring in cross-coupling reactions?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(dba) vs. Pd(OAc)) with ligands (XPhos, SPhos) in Suzuki-Miyaura couplings. Optimize base (KCO vs. CsCO) and solvent (toluene vs. THF) to improve yields .

- Computational Modeling : Use DFT calculations to predict ring strain and electronic effects influencing azetidine reactivity .

Q. What methods are recommended to mitigate hygroscopicity during handling of this compound?

Methodological Answer:

- Lyophilization : Pre-dry the compound via lyophilization if exposed to moisture.

- In Situ Activation : For reactions requiring anhydrous conditions, pre-treat the compound with molecular sieves (3Å) or activate it with TMSCl before use .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability in protic vs. aprotic solvents?

Methodological Answer:

- Stability Assays : Conduct accelerated stability studies by incubating the compound in solvents (e.g., MeOH, DMF) at 40°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., Boc-deprotected fragments) .

- Mechanistic Insight : Protic solvents may catalyze Boc hydrolysis via H-bonding, while aprotic solvents stabilize the compound. Use buffered solutions (pH 7.4) for biological assays to minimize decomposition .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHNO | |

| Molecular Weight | 187.24 g/mol | |

| Storage Conditions | Sealed, dry, RT | |

| Melting Point (analogue) | 36–43°C (1-Boc-3-hydroxyazetidine) | |

| Boiling Point (analogue) | >110°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.